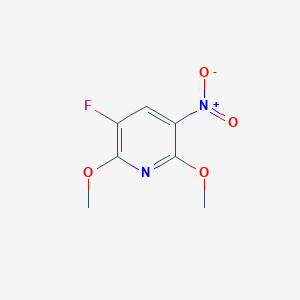
3-Fluoro-2,6-dimethoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,6-dimethoxy-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Preparation Methods
The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further modifications, such as methoxylation and nitration, can lead to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Fluoro-2,6-dimethoxy-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2,6-dimethoxy-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Agrochemicals: Its derivatives may have applications as pesticides or herbicides.
Proteomics Research: It is used as a specialty product in proteomics research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,6-dimethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and nitro groups, which can form strong interactions with proteins and enzymes. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
3-Fluoro-2,6-dimethoxy-5-nitropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Fluoro-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic effects from the fluorine, methoxy, and nitro groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7FN2O4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
3-fluoro-2,6-dimethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3 |
InChI Key |
HHJMIWKQEQKGAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















